2,2,3-Trimethyl-3-phenylbutanoic acid
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Overview
Description
2,2,3-Trimethyl-3-phenylbutanoic acid is an organic compound with the molecular formula C13H18O2 It is a carboxylic acid derivative characterized by a phenyl group attached to a butanoic acid backbone with three methyl groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of enolate ions. For instance, the reaction of a suitable enolate with an alkyl halide under basic conditions can yield the desired product . Another method involves the use of malonic ester synthesis, where diethyl malonate is alkylated and subsequently hydrolyzed and decarboxylated to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethyl-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2,3-Trimethyl-3-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-3-phenylbutanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbutyric acid: Similar structure but lacks the additional methyl groups.
2,2-Dimethylbutanoic acid: Similar backbone but lacks the phenyl group.
2-Phenylpropanoic acid: Similar phenyl group but different backbone structure.
Uniqueness
2,2,3-Trimethyl-3-phenylbutanoic acid is unique due to the presence of both the phenyl group and the three methyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,2,3-trimethyl-3-phenylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-12(2,13(3,4)11(14)15)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,14,15) |
InChI Key |
QTPYRGILGMEPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
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